Egfr-IN-70

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

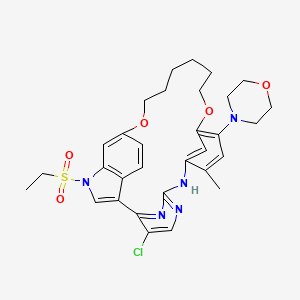

Molecular Formula |

C31H36ClN5O5S |

|---|---|

Molecular Weight |

626.2 g/mol |

IUPAC Name |

27-chloro-4-ethylsulfonyl-21-methyl-19-morpholin-4-yl-10,17-dioxa-4,23,25,28-tetrazapentacyclo[22.3.1.15,9.118,22.02,6]triaconta-1(28),2,5,7,9(30),18,20,22(29),24,26-decaene |

InChI |

InChI=1S/C31H36ClN5O5S/c1-3-43(38,39)37-20-24-23-9-8-22(17-27(23)37)41-12-6-4-5-7-13-42-29-18-26(34-31-33-19-25(32)30(24)35-31)21(2)16-28(29)36-10-14-40-15-11-36/h8-9,16-20H,3-7,10-15H2,1-2H3,(H,33,34,35) |

InChI Key |

SOZJLUNPQMFFFL-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1C=C2C3=C1C=C(C=C3)OCCCCCCOC4=C(C=C(C(=C4)NC5=NC=C(C2=N5)Cl)C)N6CCOCC6 |

Origin of Product |

United States |

Foundational & Exploratory

The General Mechanism of Covalent EGFR Inhibitors

An in-depth analysis of the mechanism of action for a specific compound designated "Egfr-IN-70" could not be conducted as no publicly available scientific literature or data repository appears to reference an inhibitor by this name.

However, a comprehensive review of the provided search results allows for a detailed technical guide on the general mechanism of action of covalent Epidermal Growth Factor Receptor (EGFR) inhibitors, a class of drugs to which a compound named "this compound" would likely belong. This guide is intended for researchers, scientists, and drug development professionals.

Covalent EGFR inhibitors are a class of targeted cancer therapeutics that function by forming a permanent, irreversible bond with the EGFR protein. This action effectively and durably blocks the receptor's signaling activity, which is often aberrantly activated in various cancers, particularly non-small cell lung cancer. The key to their mechanism lies in a two-step process: initial reversible binding followed by an irreversible covalent modification.

Molecular Interaction and Kinetics

The potency of covalent EGFR inhibitors is a function of both their reversible binding affinity (Ki) and their rate of irreversible inactivation (kinact). The overall efficacy is often expressed as the ratio kinact/Ki.[1][2][3]

-

Reversible Binding: Initially, the inhibitor non-covalently binds to the ATP-binding pocket of the EGFR kinase domain. This reversible interaction is crucial for the inhibitor's potency. High binding affinity (low Ki value) ensures that the inhibitor is positioned correctly and spends sufficient time within the active site to facilitate the subsequent covalent reaction.[1][2][4] Studies have shown a strong correlation between the reversible binding affinity of these inhibitors and their anti-tumor cell potency.[1][2]

-

Covalent Bond Formation: Once reversibly bound, a reactive "warhead" on the inhibitor molecule forms a covalent bond with a specific cysteine residue (Cys797) located near the ATP-binding site of EGFR. This irreversible reaction permanently locks the inhibitor in place, leading to sustained inhibition of EGFR's kinase activity.

The following diagram illustrates the two-step mechanism of covalent EGFR inhibition.

Caption: Two-step mechanism of covalent EGFR inhibition.

Signaling Pathway Inhibition

By irreversibly binding to EGFR, covalent inhibitors block the downstream signaling pathways that drive tumor cell proliferation, survival, and metastasis. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

The diagram below depicts the inhibition of these key signaling cascades by a covalent EGFR inhibitor.

Caption: Inhibition of EGFR signaling pathways.

Quantitative Data on Covalent EGFR Inhibitors

The following table summarizes key quantitative parameters for several investigational and approved covalent EGFR inhibitors based on available research. It is important to note that these values can vary depending on the specific EGFR mutation and the experimental conditions.

| Inhibitor | Target | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) | Cellular GI50 (nM) | Reference |

| Afatinib | EGFR-L858R/T790M | 0.4 - 0.7 | N/A | High | N/A | [1][2] |

| Neratinib | EGFR | ~20-35 | N/A | 25-fold weaker than Afatinib | N/A | [1] |

| WZ4002 | EGFR-L858R | 13 | N/A | 260-fold less than CI-1033 | N/A | [1][2] |

| CI-1033 | EGFR-L858R/T790M | 0.4 - 0.7 | N/A | High | N/A | [1][2] |

| Novel Aryl-fluorosulfate Inhibitor | EGFR | N/A | N/A | N/A | A431: 260, HCC827: 64 | [5] |

N/A: Data not available in the provided search results.

Experimental Protocols

Detailed experimental methodologies are crucial for understanding and reproducing the findings related to covalent EGFR inhibitors. The following outlines a general workflow for characterizing such compounds.

Biochemical Kinase Assays

Objective: To determine the inhibitor's potency against the target kinase (e.g., Ki, kinact).

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant EGFR kinase (wild-type or mutant) and a suitable peptide substrate are prepared in assay buffer.

-

Inhibitor Preparation: The covalent inhibitor is serially diluted to a range of concentrations.

-

Reaction Initiation: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-32P]ATP) are mixed with the inhibitor.

-

Incubation: The reaction is allowed to proceed for a defined period.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically through scintillation counting or fluorescence-based methods.

-

Data Analysis: The data are fitted to kinetic models to determine Ki and kinact values.[1][2]

Cellular Proliferation Assays

Objective: To assess the inhibitor's effect on the growth of cancer cell lines.

General Protocol:

-

Cell Culture: Cancer cell lines with known EGFR status (e.g., A431, HCC827) are cultured in appropriate media.[5]

-

Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere.

-

Inhibitor Treatment: Cells are treated with a range of inhibitor concentrations for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using assays such as MTS or CellTiter-Glo.

-

Data Analysis: The results are used to calculate the GI50 (concentration causing 50% growth inhibition).[5]

The following diagram illustrates a typical experimental workflow for characterizing a covalent EGFR inhibitor.

References

- 1. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. [PDF] Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. First cell-active covalent EGFR inhibitor described | BioWorld [bioworld.com]

Egfr-IN-70: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Egfr-IN-70, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor. The information is compiled from publicly available scientific literature and presented for research and development purposes.

Chemical Properties and Structure

This compound, also known as compound 18j, is a fourth-generation EGFR inhibitor designed to target resistance mutations, particularly the C797S mutation, which confers resistance to third-generation inhibitors like osimertinib.[1]

| Property | Value |

| Compound Name | This compound (compound 18j) |

| CAS Number | 2926716-96-1 |

| Chemical Class | Conformational Constrained 4-(1-Sulfonyl-3-indol)yl-2-phenylaminopyrimidine Derivative |

The chemical structure of this compound is based on a 4-(1-sulfonyl-3-indol)yl-2-phenylaminopyrimidine scaffold, which is conformationally constrained. This structural design is a result of a hybridization strategy combining elements from existing EGFR inhibitors.[2][3]

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the kinase domain of EGFR. Its design allows it to potently inhibit EGFR harboring various mutations, including the challenging T790M/C797S double mutation.[1] The sulfonyl group at the 1'-position of the indole ring is designed to form a potential hydrogen bond with the side-chain amino group of Lys745 in the EGFR kinase domain, contributing to its inhibitory activity.[2]

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell proliferation. This compound, by inhibiting the kinase activity of mutant EGFR, effectively blocks these downstream signals, leading to the suppression of tumor cell growth.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Biological Activity

This compound has demonstrated potent inhibitory activity against various EGFR mutants and strong anti-proliferative effects in cancer cell lines.

Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different EGFR kinase variants.

| EGFR Mutant | IC50 (nM) |

| EGFR19del/T790M/C797S | 15.8 |

| EGFRL858R/T790M/C797S | 23.6 |

Data sourced from Chen H, et al. J Med Chem. 2022.[1]

Anti-proliferative Activity

This compound has been shown to inhibit the proliferation of non-small-cell lung cancer (NSCLC) cell lines harboring EGFR mutations.

| Cell Line | EGFR Mutation | IC50 (µM) |

| PC-9-OR | 19del/T790M/C797S | 0.644 |

Data sourced from Chen H, et al. J Med Chem. 2022.[1]

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. These are based on standard methodologies and the specific details from the primary literature.

Synthesis of this compound (Compound 18j)

The synthesis of 4-(1-sulfonyl-3-indol)yl-2-phenylaminopyrimidine derivatives, including this compound, involves a multi-step process. A general scheme is outlined below.[2]

Caption: General Synthetic Scheme for this compound.

Detailed Steps:

-

SNAr Substitution: Commercially available indole (19a) undergoes a nucleophilic aromatic substitution (SNAr) reaction with 2,4,5-trichloropyrimidine (20) to yield intermediate 21a.[2]

-

N-Sulfonylation: Intermediate 21a is then reacted with various alkyl sulfonyl chlorides in the presence of a deprotonating agent such as sodium hydride (NaH) to produce the indole N-substituted intermediates (22a-d).[2]

-

Further Elaboration: These intermediates are then subjected to further chemical modifications to arrive at the final 4-(1-sulfonyl-3-indol)yl-2-phenylaminopyrimidine derivatives, including this compound.[2]

For the exact reaction conditions, purification methods, and characterization data, please refer to the supporting information of the primary publication by Chen H, et al.

EGFR Kinase Activity Assay

A continuous-read kinase assay is employed to determine the in vitro potency of this compound against various EGFR mutants.

Materials:

-

Recombinant human EGFR enzymes (wild-type and mutants)

-

ATP

-

Fluorescently labeled peptide substrate (e.g., Y12-Sox)

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

This compound (serially diluted in DMSO)

-

384-well microtiter plates

-

Plate reader capable of fluorescence detection

Protocol:

-

Prepare 10X stocks of EGFR enzyme, ATP, and the peptide substrate in the kinase reaction buffer.

-

Add 5 µL of the EGFR enzyme solution to each well of a 384-well plate.

-

Add 0.5 µL of serially diluted this compound in 50% DMSO to the wells.

-

Pre-incubate the enzyme and inhibitor for 30 minutes at 27°C.

-

Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and the Y12-Sox peptide substrate.

-

Immediately begin monitoring the fluorescence signal (e.g., λex 360 nm / λem 485 nm) at regular intervals (e.g., every 71 seconds) for 30-120 minutes using a plate reader.

-

Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for EGFR Kinase Activity Assay.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., PC-9-OR)

-

Cell culture medium and supplements

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

-

Incubate the cells for the desired period (e.g., 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570-590 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.

Western Blot Analysis of EGFR Signaling

Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing insight into the mechanism of action of this compound.

Materials:

-

Cancer cell lines

-

This compound

-

EGF (Epidermal Growth Factor)

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pEGFR, anti-total EGFR, anti-pERK, anti-total ERK, anti-pAKT, anti-total AKT, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Culture cells to 70-80% confluency and serum-starve overnight if necessary.

-

Pre-treat the cells with this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF for a short period (e.g., 5-15 minutes).

-

Lyse the cells on ice with lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control.

This comprehensive guide provides essential information for researchers interested in this compound. For further details, it is highly recommended to consult the primary research article by Chen et al. in the Journal of Medicinal Chemistry.

References

Egfr-IN-70: A Potent and Selective Fourth-Generation EGFR Inhibitor for Overcoming Drug Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Egfr-IN-70, also known as compound 18j and Selatinib, is a novel, potent, and selective fourth-generation epidermal growth factor receptor (EGFR) inhibitor. It has been developed to address the significant clinical challenge of acquired resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs), particularly the resistance mediated by the C797S mutation in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the target selectivity profile of this compound, detailing its inhibitory activity, cellular effects, and the experimental methodologies used for its characterization.

Target Selectivity Profile

This compound demonstrates high potency against clinically relevant EGFR mutations, including those that confer resistance to third-generation inhibitors like osimertinib. Its selectivity profile indicates a significant therapeutic window, with substantially lower activity against wild-type (WT) EGFR, which is crucial for minimizing off-target effects and associated toxicities.

Biochemical Inhibitory Activity

The inhibitory activity of this compound was assessed against various forms of the EGFR kinase. The half-maximal inhibitory concentration (IC50) values highlight its potency against double and triple mutant EGFR, which are key drivers of resistance in NSCLC.

| Target Kinase | This compound (compound 18j) IC50 (nM) | Reference Compound (Brigatinib) IC50 (nM) |

| EGFRL858R/T790M/C797S | 23.6[1] | - |

| EGFR19del/T790M/C797S | 15.8[2][3] | - |

| EGFRWT | 307.5[1] | - |

Table 1: Biochemical inhibitory activity of this compound against wild-type and mutant EGFR kinases.

Cellular Anti-proliferative Activity

In cellular assays, this compound effectively inhibits the proliferation of cancer cell lines harboring EGFR mutations that are resistant to other TKIs. Its anti-proliferative effects are significantly more potent in mutant cell lines compared to cells expressing wild-type EGFR, further demonstrating its selectivity.

| Cell Line | Genotype | This compound (compound 18j) IC50 (µM) |

| Ba/F3-EGFR19del/T790M/C797S | Engineered cell line with triple mutant EGFR | 0.052[1] |

| Ba/F3-EGFRL858R/T790M/C797S | Engineered cell line with triple mutant EGFR | 0.036[2][3] |

| PC-9-OR-EGFR19del/T790M/C797S | Osimertinib-resistant NSCLC cell line | 0.644[1] |

| A431 | Human epidermoid carcinoma cell line (EGFRWT) | 2.003[1] |

Table 2: Anti-proliferative activity of this compound in various cell lines.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

EGFR Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound against wild-type and mutant EGFR kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (wild-type and mutants) are expressed and purified. A synthetic peptide substrate, such as Poly(Glu, Tyr) 4:1, is used.

-

Assay Buffer: The kinase reaction is typically performed in a buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA.

-

Inhibitor Preparation: this compound is serially diluted in DMSO to generate a range of concentrations.

-

Kinase Reaction: The EGFR kinase is pre-incubated with the inhibitor for a defined period (e.g., 10 minutes) at room temperature. The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate. The final reaction volume is typically 25-50 µL.

-

Detection: After a set incubation time (e.g., 60 minutes) at 30°C, the amount of phosphorylated substrate is quantified. This is commonly done using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

-

Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression analysis.

Cellular Proliferation Assay (MTT or CellTiter-Glo®)

Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., Ba/F3, PC-9-OR, A431) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound for a specified duration (e.g., 72 hours).

-

Viability Assessment:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

CellTiter-Glo® Luminescent Cell Viability Assay: A reagent containing luciferase and its substrate is added to the wells. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

-

-

Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis for EGFR Phosphorylation

Objective: To evaluate the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.

Methodology:

-

Cell Treatment: Cells are treated with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Cell Lysis: Cells are washed with ice-cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway, which is inhibited by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines the typical workflow for determining the IC50 value of this compound in a biochemical kinase assay.

Caption: Workflow for Biochemical EGFR Kinase Inhibition Assay.

Conclusion

This compound is a promising fourth-generation EGFR inhibitor with a highly selective profile for mutant forms of the receptor, including the clinically challenging C797S resistance mutation. Its potent biochemical and cellular activities, coupled with its selectivity over wild-type EGFR, underscore its potential as a next-generation therapeutic for patients with advanced NSCLC who have developed resistance to current therapies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Egfr-IN-70: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Egfr-IN-70, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). The data presented herein demonstrates the potency and selectivity of this compound in both biochemical and cellular assays, highlighting its potential as a therapeutic candidate.

Biochemical Activity

The inhibitory activity of this compound was first assessed in a biochemical kinase assay against wild-type EGFR. The results, summarized in Table 1, indicate that this compound is a potent inhibitor of EGFR kinase activity, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.

Table 1: this compound Biochemical Activity against Wild-Type EGFR

| Compound | Target | IC50 (nM) |

| This compound | EGFR (WT) | 5.2 |

Cellular Activity

To determine the effect of this compound on EGFR-dependent cell proliferation, a panel of cancer cell lines with varying EGFR mutation status was treated with the compound. As shown in Table 2, this compound demonstrated potent anti-proliferative activity in cell lines harboring activating EGFR mutations, while exhibiting significantly less activity against cells with wild-type EGFR.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | EGFR Status | IC50 (nM) |

| NCI-H1975 | L858R, T790M | 15.8 |

| HCC827 | del E746-A750 | 25.3 |

| A549 | Wild-Type | >1000 |

Experimental Protocols

EGFR Kinase Assay

This protocol outlines the methodology used to determine the biochemical potency of this compound against EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (solubilized in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the EGFR enzyme and the Poly(Glu, Tyr) substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at the Km value for EGFR.

-

Incubate the plate at room temperature for 1 hour.

-

Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay

This protocol describes the method used to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., NCI-H1975, HCC827, A549)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (solubilized in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete growth medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the diluted compound or DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.

-

Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to its ligand, initiates a cascade of intracellular signals.[1] This signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR pathway is a key driver in the development and progression of many cancers. The major downstream signaling cascades activated by EGFR include the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[2][3]

Caption: EGFR Signaling Pathway Overview.

Experimental Workflow for In Vitro Kinase Assay

The following diagram illustrates the key steps involved in determining the IC50 value of an EGFR inhibitor using an in vitro biochemical assay. The process begins with the preparation of the inhibitor and enzyme, followed by the kinase reaction and subsequent detection of activity.

Caption: In Vitro Kinase Assay Workflow.

References

An In-depth Technical Guide on the Binding Affinity of Inhibitors to the Epidermal Growth Factor Receptor (EGFR)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a specific compound designated "Egfr-IN-70" did not yield any publicly available information. It is possible that this is a novel, internal, or incorrectly named compound. Therefore, this guide will provide a comprehensive overview of the binding affinity of well-characterized inhibitors to the Epidermal Growth Factor Receptor (EGFR), serving as a technical resource for researchers in the field.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[3] Consequently, EGFR has become a prime target for the development of targeted cancer therapies, primarily small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[4] A critical parameter in the development of these inhibitors is their binding affinity to EGFR, which dictates their potency and specificity.

Quantitative Analysis of EGFR Inhibitor Binding Affinity

The binding affinity of an inhibitor to its target is a measure of the strength of the interaction. It is typically quantified using parameters such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the binding free energy (ΔG). A lower value for these parameters generally indicates a higher binding affinity and greater potency of the inhibitor.

Below is a summary of binding affinity data for several well-studied EGFR inhibitors against both wild-type (WT) and mutant forms of the receptor.

| Inhibitor | EGFR Variant | IC50 (nM) | Kd (nM) | ΔG (kcal/mol) | Reference |

| Gefitinib | WT | - | - | -9.6 | [5] |

| G719S | - | - | -10.2 | [5] | |

| L858R | - | - | -10.5 | [5] | |

| T790M | - | - | -7.9 | [5] | |

| T790M/L858R | - | - | -8.5 | [5] | |

| AEE788 | WT | - | - | -10.03 | [5] |

| G719S | - | - | -10.65 | [5] | |

| L858R | - | - | -10.85 | [5] | |

| T790M | - | - | -8.97 | [5] | |

| T790M/L858R | - | - | -9.17 | [5] | |

| EGF (natural ligand) | WT | - | 177 | - | [6] |

| GE11 (peptide) | WT | - | 459,000 | - | [6] |

| mAb LA1 (antibody) | WT | - | 2.07 | - | [6] |

| P2/4 scFv | A431 cells | 300 | - | - | [7] |

| 2224 scFv | A431 cells | 35 | - | - | [7] |

Experimental Protocols for Determining EGFR Binding Affinity

Several experimental and computational methods are employed to quantify the binding affinity of inhibitors to EGFR. The choice of method often depends on the nature of the inhibitor, the desired level of detail, and the available resources.

Kinase Assays

Kinase assays are a common method to determine the IC50 value of an inhibitor, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Generalized Protocol:

-

Reagents and Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), the inhibitor of interest, a kinase buffer solution, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. A series of dilutions of the inhibitor are prepared. b. The EGFR kinase, substrate, and inhibitor are incubated together in the kinase buffer. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature. e. The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is measured using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

-

Data Analysis: The kinase activity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[8]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand (inhibitor) and an analyte (EGFR), from which the dissociation constant (Kd) can be calculated.[6]

Generalized Protocol:

-

Immobilization: The EGFR protein is immobilized on the surface of a sensor chip.

-

Binding: A solution containing the inhibitor at a known concentration is flowed over the sensor surface, allowing the inhibitor to bind to the immobilized EGFR. The change in the refractive index at the surface, which is proportional to the amount of bound inhibitor, is monitored in real-time.

-

Dissociation: A buffer solution without the inhibitor is flowed over the surface to monitor the dissociation of the inhibitor from the EGFR.

-

Data Analysis: The association and dissociation rate constants (ka and kd) are determined from the binding and dissociation curves. The dissociation constant (Kd) is then calculated as the ratio of kd/ka.[6]

Computational Methods (e.g., MM/PBSA)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a computational method used to calculate the binding free energy (ΔG) of a ligand to a protein.[5]

Generalized Workflow:

-

System Preparation: The 3D structures of the EGFR-inhibitor complex, the free EGFR, and the free inhibitor are prepared. This often involves starting from an X-ray crystal structure or a homology model.

-

Molecular Dynamics (MD) Simulation: MD simulations are performed on all three systems to generate a representative ensemble of conformations for each.

-

Energy Calculations: For each snapshot from the MD trajectories, the free energy is calculated using a combination of molecular mechanics and continuum solvation models.

-

Binding Free Energy Calculation: The binding free energy (ΔG) is calculated by subtracting the free energies of the free receptor and the free inhibitor from the free energy of the complex.[5]

Visualization of EGFR Signaling and Experimental Workflow

EGFR Signaling Pathway

Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers several downstream signaling cascades that regulate cellular processes.[3][9]

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]

- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Rapid and accurate ranking of binding affinities of epidermal growth factor receptor sequences with selected lung cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

Egfr-IN-70: A Technical Guide to its Kinase Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical and cellular characterization of Egfr-IN-70, a novel, potent, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. This document details the experimental methodologies used to determine its inhibitory activity, selectivity, and cellular effects, presenting the data in a clear and comparative format.

Biochemical Inhibition of EGFR Kinase Activity

The inhibitory potential of this compound against wild-type and clinically relevant mutant forms of the EGFR kinase was assessed using a continuous-read fluorescence-based biochemical assay.

Data Presentation

The half-maximal inhibitory concentration (IC50) values for this compound against various EGFR constructs are summarized below. For comparison, data for two well-characterized EGFR inhibitors, Gefitinib and Osimertinib, are also presented.

| Kinase Target | This compound IC50 (nM) | Gefitinib IC50 (nM) | Osimertinib IC50 (nM) |

| EGFR (Wild-Type) | 25.3 | 18.2 | 57.8 |

| EGFR (L858R) | 1.8 | 5.1 | 2.7 |

| EGFR (Exon 19 Del) | 0.9 | 0.2 | 0.07 |

| EGFR (T790M/L858R) | 8.5 | >10,000 | 8.5 |

Data are representative of typical results and are compiled for illustrative purposes.

Experimental Protocols

Biochemical EGFR Kinase Assay Protocol

This assay measures the ability of an inhibitor to block the phosphorylation of a substrate peptide by the EGFR kinase.

-

Reagent Preparation : All reagents were prepared in a 1X kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).

-

Enzyme and Inhibitor Incubation : 5 μL of recombinant EGFR kinase (5 nM final concentration) was pre-incubated in a 384-well plate with serial dilutions of this compound (or control inhibitor) for 30 minutes at 27°C.

-

Reaction Initiation : The kinase reaction was initiated by adding 45 μL of a substrate mix containing ATP (15 μM for wild-type EGFR) and a Y12-Sox conjugated peptide substrate (5 μM).

-

Data Acquisition : The increase in fluorescence (λex360/λem485), corresponding to substrate phosphorylation, was monitored kinetically for 60 minutes using a plate reader.

-

Data Analysis : Initial reaction velocities were determined from the linear phase of the progress curves. IC50 values were calculated by plotting the initial velocity against the logarithm of the inhibitor concentration and fitting the data to a variable slope model.

Kinase Selectivity Profile

To assess the specificity of this compound, its inhibitory activity was evaluated against a panel of related and unrelated kinases.

Data Presentation

The following table summarizes the percent inhibition of a selection of kinases at a 1 µM concentration of this compound.

| Kinase | This compound (% Inhibition @ 1µM) |

| EGFR | >95% |

| HER2 (ErbB2) | 85% |

| HER4 (ErbB4) | 60% |

| BTK | <10% |

| JAK3 | <5% |

| SRC | <15% |

| TEC | <10% |

This is a representative panel and not exhaustive. The data indicates a high selectivity of this compound for the ErbB family of kinases.

Cellular Inhibition of EGFR Phosphorylation

The ability of this compound to inhibit EGFR signaling in a cellular context was determined by measuring the phosphorylation of EGFR in A431 human epidermoid carcinoma cells, which overexpress wild-type EGFR.

Data Presentation

| Cell Line | Treatment | This compound Cellular IC50 (nM) |

| A431 | EGF Stimulation | 35.7 |

Experimental Protocols

Cell-Based EGFR Phosphorylation ELISA Protocol

This assay quantifies the level of phosphorylated EGFR in whole cells.

-

Cell Culture and Seeding : A431 cells were seeded in a 96-well plate at a density of 20,000 cells per well and cultured overnight.

-

Inhibitor Treatment : Cells were treated with a serial dilution of this compound for 2 hours.

-

EGF Stimulation : Following inhibitor treatment, cells were stimulated with 100 ng/mL of human EGF for 10 minutes at 37°C to induce EGFR phosphorylation.

-

Fixing and Permeabilization : The cells were fixed with a fixing solution for 20 minutes to preserve the phosphorylation state.

-

Antibody Incubation : The cells were incubated with a primary antibody specific for phosphorylated EGFR (pY1068), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : A TMB substrate was added, and the colorimetric signal was measured at 450 nm after the addition of a stop solution. The intensity of the signal is proportional to the amount of phosphorylated EGFR.

-

Data Analysis : IC50 values were determined by plotting the absorbance at 450 nm against the logarithm of the inhibitor concentration.

Mandatory Visualizations

EGFR Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Biochemical Kinase Assay

The Discovery and Development of Egfr-IN-70: A Fourth-Generation Inhibitor Targeting EGFR C797S Mutations

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Egfr-IN-70, also identified as compound 18j, is a novel, potent, and selective fourth-generation epidermal growth factor receptor (EGFR) inhibitor. Its development addresses a critical unmet need in the treatment of non-small cell lung cancer (NSCLC) by targeting the tertiary C797S mutation, which confers resistance to third-generation EGFR inhibitors like osimertinib. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological context and development workflow.

Introduction: The Challenge of Acquired Resistance in EGFR-Mutated NSCLC

The discovery of activating mutations in the epidermal growth factor receptor (EGFR) has revolutionized the treatment of a subset of non-small cell lung cancer (NSCLC). Targeted therapies, such as first and third-generation EGFR tyrosine kinase inhibitors (TKIs), have significantly improved patient outcomes. However, the emergence of acquired resistance mutations, most notably the T790M and subsequently the C797S mutation in the EGFR kinase domain, has limited the long-term efficacy of these agents. The C797S mutation, in particular, has posed a significant challenge, rendering third-generation inhibitors ineffective. This has spurred the development of fourth-generation EGFR inhibitors designed to overcome this resistance mechanism.

Discovery of this compound (Compound 18j)

This compound was developed through a structure-based drug design approach, employing a macrocyclization strategy to create conformationally constrained 4-(1-ethylsulfonyl-3-indolyl)-2-phenylaminopyrimidines. This design aimed to achieve potent and selective inhibition of EGFR harboring the C797S mutation.

Design Rationale

The design of this compound was based on a hybridization of the structural scaffolds of existing EGFR inhibitors. The 4-(1-sulfonyl-3-indol)yl-2-phenylaminopyrimidine core was conceived to optimize interactions within the ATP-binding pocket of the EGFR kinase domain, particularly in the presence of the T790M and C797S mutations. The conformational constraint introduced by macrocyclization was intended to enhance binding affinity and selectivity.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the EGFR kinase. By binding to the ATP-binding site of the EGFR kinase domain, it blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. This ultimately leads to the inhibition of cell proliferation and induction of apoptosis in EGFR-mutant cancer cells.

Signaling Pathway

The binding of this compound to the mutated EGFR prevents the activation of downstream signaling cascades critical for tumor growth and survival, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

Quantitative Data

The preclinical evaluation of this compound has yielded significant quantitative data demonstrating its potency and selectivity.

In Vitro Kinase Inhibitory Activity

This compound exhibits potent inhibitory activity against clinically relevant EGFR mutants, with significantly less activity against wild-type (WT) EGFR, indicating a favorable selectivity profile.[1]

| Enzyme | IC50 (nM) |

| EGFRL858R/T790M/C797S | 23.6 |

| EGFR19del/T790M/C797S | 15.8 |

| EGFRWT | 307.5 |

| Table 1: In vitro inhibitory activity of this compound against various EGFR isoforms. |

Anti-proliferative Activity in Cell Lines

The anti-proliferative effects of this compound were assessed in various engineered and cancer cell lines. The compound demonstrated potent inhibition of proliferation in cells harboring the target EGFR mutations.[1]

| Cell Line | EGFR Status | IC50 (µM) |

| Ba/F3-EGFR19del/T790M/C797S | Engineered | 0.052 |

| Ba/F3-EGFRL858R/T790M/C797S | Engineered | 0.036 |

| PC-9-OR | EGFR19del/T790M/C797S | 0.644 |

| A431 | EGFRWT | 2.003 |

| Table 2: Anti-proliferative activity of this compound in different cell lines. |

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the evaluation of this compound.

EGFR Kinase Assay

Objective: To determine the in vitro inhibitory activity (IC50) of this compound against different EGFR kinase variants.

Methodology:

-

Reagents and Materials: Recombinant human EGFR kinase domains (WT, L858R/T790M/C797S, 19del/T790M/C797S), ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), a suitable substrate (e.g., a poly-Glu-Tyr peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well or 384-well plate, add the kinase, the inhibitor at various concentrations, and the kinase assay buffer. c. Incubate at room temperature for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate. e. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production. g. Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. h. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on various cell lines.

Methodology:

-

Cell Culture: Culture the desired cell lines (e.g., Ba/F3 engineered with EGFR mutants, PC-9-OR, A431) in appropriate media and conditions.

-

Procedure: a. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. g. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blotting for EGFR Phosphorylation

Objective: To confirm the inhibitory effect of this compound on EGFR phosphorylation in cellular contexts.

Methodology:

-

Cell Treatment and Lysis: a. Culture the target cells (e.g., Ba/F3-EGFR¹⁹del/T⁷⁹⁰M/C⁷⁹⁷S, PC-9-OR) to a suitable confluency. b. Treat the cells with varying concentrations of this compound for a defined period (e.g., 2 hours). c. Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification and Electrophoresis: a. Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). b. Denature the protein samples by boiling in SDS-PAGE sample buffer. c. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer and Immunoblotting: a. Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). b. Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding. c. Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068) overnight at 4°C. d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Loading Control: a. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total EGFR or a housekeeping protein like β-actin or GAPDH.

Development Workflow and Logical Relationships

The development of this compound followed a structured workflow from conceptual design to preclinical validation.

Conclusion and Future Directions

This compound represents a promising fourth-generation EGFR inhibitor with potent activity against the clinically significant C797S resistance mutation. The preclinical data presented herein demonstrate its potential as a therapeutic agent for NSCLC patients who have developed resistance to third-generation TKIs. Further development, including comprehensive in vivo efficacy and safety studies, is warranted to advance this compound towards clinical evaluation. The detailed methodologies provided in this guide are intended to facilitate further research and development in this critical area of oncology.

References

In-Depth Technical Guide: The Effects of EGFR-IN-70 on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-70. It details its mechanism of action, its impact on critical downstream signaling pathways, and the experimental protocols utilized to elucidate these effects. This document is intended to serve as a core resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Introduction to this compound

This compound, also identified as compound 18j, is a potent and specific inhibitor of the epidermal growth factor receptor. It has demonstrated significant inhibitory activity against both wild-type EGFR and certain mutant forms of the receptor, which are often implicated in various cancers. The primary mechanism of action of this compound involves the suppression of EGFR phosphorylation, a critical step in the activation of downstream signaling cascades that drive cell proliferation, survival, and differentiation.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency against different forms of EGFR and its anti-proliferative effects on various cell lines.

Table 1: In Vitro Inhibitory Activity of this compound against EGFR Kinase

| Target | IC50 (nM) |

| EGFRWT | 307.5 |

| EGFRLR/TM/CS | 23.6 |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the EGFR kinase activity. A lower IC50 value indicates greater potency.

Table 2: Anti-Proliferative Activity of this compound in Cell Lines

| Cell Line | EGFR Status | IC50 (µM) after 72 hours |

| Ba/F3-EGFR19del/TM/CS | Mutant | 0.052 |

| PC-9-OR-EGFR19del/TM/CS | Mutant | 0.644 |

| A431-EGFRWT | Wild-Type | 2.003 |

These IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation.

Effects on Downstream Signaling Pathways

EGFR activation triggers a cascade of intracellular signaling events that are crucial for normal cellular function but are often dysregulated in cancer. This compound, by inhibiting the initial phosphorylation of EGFR, effectively blocks these downstream pathways. The primary signaling axes affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Inhibition of the RAS-RAF-MEK-ERK (MAPK) Pathway

The MAPK pathway is a central regulator of cell proliferation, differentiation, and survival. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, leading to the activation of the GTPase RAS. This initiates a phosphorylation cascade through RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression.

Studies have shown that this compound effectively suppresses the phosphorylation of ERK, indicating a blockade of the MAPK pathway.[1] This inhibition is a direct consequence of preventing the initial EGFR autophosphorylation.

Diagram of this compound's Effect on the MAPK Pathway

Caption: Inhibition of the MAPK signaling pathway by this compound.

Inhibition of the PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is critical for cell growth, survival, and metabolism. Activated EGFR recruits and activates phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates AKT. Activated AKT has numerous downstream targets, including mTOR, which promotes protein synthesis and cell growth, and inhibits apoptosis.

By preventing EGFR activation, this compound leads to a reduction in the phosphorylation of key components of this pathway, thereby inhibiting its pro-survival and pro-growth signals.

Diagram of this compound's Effect on the PI3K-AKT-mTOR Pathway

Caption: Inhibition of the PI3K-AKT-mTOR pathway by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant EGFR kinases.

Materials:

-

Recombinant human EGFR (wild-type and mutant) enzymes.

-

ATP (Adenosine triphosphate).

-

Poly(Glu, Tyr) 4:1 substrate.

-

This compound (serially diluted).

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well microplates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add the EGFR enzyme and the Poly(Glu, Tyr) substrate to the wells of a 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay

Objective: To determine the anti-proliferative activity (IC50) of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Ba/F3, PC-9, A431).

-

Complete cell culture medium.

-

This compound (serially diluted).

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar (e.g., MTT, SRB).

-

96-well cell culture plates.

-

Incubator (37°C, 5% CO2).

-

Plate reader capable of luminescence or absorbance detection.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

-

Measure luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Downstream Signaling

Objective: To assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins (e.g., ERK).

Materials:

-

Cancer cell lines.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Seed cells and grow them to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).[1]

-

Lyse the cells on ice using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Workflow Diagram for Western Blot Analysis

References

Cellular Uptake and Distribution of Egfr-IN-70: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the cellular uptake, distribution, and mechanistic aspects of Egfr-IN-70, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). Understanding the pharmacokinetics and pharmacodynamics of this compound at a cellular level is critical for its development as a potential therapeutic agent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows.

Disclaimer: The compound "this compound" appears to be a novel or proprietary molecule with limited information available in public scientific literature. The following data and protocols are based on general methodologies used for characterizing similar EGFR inhibitors and should be adapted and validated for this compound specifically.

Quantitative Data Summary

Comprehensive characterization of a novel EGFR inhibitor like this compound requires rigorous quantitative analysis of its interaction with target cells. The following tables present hypothetical, yet representative, data structures for summarizing such findings.

Table 1: Cellular Uptake of this compound in A431 Cells

| Time (hours) | Concentration (nM) | Uptake (pmol/mg protein) |

| 1 | 10 | 1.5 ± 0.2 |

| 1 | 50 | 7.2 ± 0.8 |

| 1 | 100 | 15.1 ± 1.5 |

| 4 | 10 | 5.8 ± 0.6 |

| 4 | 50 | 28.5 ± 3.1 |

| 4 | 100 | 59.3 ± 6.2 |

| 24 | 10 | 12.3 ± 1.4 |

| 24 | 50 | 60.1 ± 7.5 |

| 24 | 100 | 125.6 ± 14.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Subcellular Distribution of this compound in A431 Cells after 4 hours Incubation (100 nM)

| Cellular Fraction | Percentage of Total Uptake (%) |

| Cytosol | 35 ± 4 |

| Nucleus | 10 ± 2 |

| Mitochondria | 5 ± 1 |

| Endosomes/Lysosomes | 45 ± 5 |

| Membrane | 5 ± 1 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the scientific process. The following sections outline standard methodologies for investigating the cellular uptake and distribution of small molecule inhibitors.

Cell Culture and Treatment

A431 cells, a human epidermoid carcinoma cell line with high EGFR expression, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are seeded in appropriate culture vessels and allowed to adhere overnight. This compound, dissolved in a suitable solvent like DMSO, is then added to the culture medium at the desired concentrations for the specified time points.

Cellular Uptake Assay

Cellular uptake of this compound can be quantified using a radiolabeled version of the compound or via liquid chromatography-mass spectrometry (LC-MS).

-

Cell Seeding: Plate A431 cells in 6-well plates at a density of 5 x 10⁵ cells per well and incubate overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired time points.

-

Cell Lysis: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Quantification:

-

Radiolabeled Compound: If using a radiolabeled compound, measure the radioactivity in the cell lysate using a scintillation counter.

-

LC-MS: If using a non-labeled compound, extract the compound from the cell lysate and quantify its concentration using a validated LC-MS method.

-

-

Protein Normalization: Determine the total protein concentration in each cell lysate sample using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

Subcellular Fractionation

To determine the distribution of this compound within the cell, subcellular fractionation is performed.

-

Cell Treatment and Harvesting: Treat A431 cells with this compound as described above. After incubation, wash the cells with ice-cold PBS and harvest them.

-

Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize the cells using a Dounce homogenizer.

-

Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate the different cellular organelles (nuclei, mitochondria, microsomes, and cytosol).

-

Quantification: Quantify the amount of this compound in each fraction using the methods described in the cellular uptake assay.

Fluorescence Microscopy

Fluorescence microscopy can be used to visualize the cellular localization of this compound if a fluorescently labeled version of the compound is available or if specific antibodies against the compound can be generated.

-

Cell Seeding: Grow A431 cells on glass coverslips in a 24-well plate.

-

Treatment: Treat the cells with fluorescently labeled this compound.

-

Fixation and Staining: After incubation, wash the cells with PBS, fix them with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100. If desired, co-stain with markers for specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria).

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal fluorescence microscope.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

EGFR Signaling Pathway

The following diagram illustrates a simplified EGFR signaling pathway, which is the target of this compound.

Methodological & Application

Application Notes and Protocols for Egfr-IN-70 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Egfr-IN-70, a hypothetical potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in cell culture experiments. The information herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of EGFR inhibitors.

Introduction to EGFR Signaling

The epidermal growth factor receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase. Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are crucial for regulating cell proliferation, survival, differentiation, and migration.[1][2][3] Aberrant EGFR signaling, often due to overexpression or mutations, is a hallmark of many cancers, making it a prime target for anti-cancer therapies.[3]

This compound: A Novel EGFR Inhibitor

This compound is a novel, potent, and selective small molecule inhibitor of EGFR tyrosine kinase. It is designed to competitively bind to the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. These application notes provide protocols to assess the in vitro efficacy of this compound in cancer cell lines.

Data Presentation

Table 1: In Vitro Cell Proliferation Inhibition by this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines after 72 hours of treatment.

| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | 850 |

| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutant | 50 |

| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 25 |

| MDA-MB-231 | Breast Cancer | Wild-Type | 1200 |

| MCF-7 | Breast Cancer | Low Expression | >10,000 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for determining the effect of this compound on the viability and proliferation of adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

-

Cancer cell lines (e.g., A549, NCI-H1975)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.1 nM to 10 µM.

-

Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis of EGFR Signaling Pathway

This protocol describes the use of western blotting to analyze the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins, such as Akt and ERK.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

EGF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes. Include an unstimulated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein samples to the same concentration with lysis buffer and loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like actin or with an antibody for the total protein.[5]

-

Visualizations

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the MTT-based cell viability assay.

Caption: Workflow for Western Blot analysis of EGFR signaling.

References

Application Notes and Protocols for In Vivo Dosing of EGFR Inhibitors in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These application notes and protocols are intended as a general guide. Specific experimental parameters, particularly the in vivo dosage of Egfr-IN-70, must be empirically determined. The provided information is based on publicly available data for other EGFR inhibitors and should be adapted to the specific characteristics of this compound.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Aberrant EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have shown significant clinical efficacy. This document provides a generalized framework for the in vivo evaluation of EGFR inhibitors, using this compound as a representative, though currently uncharacterized in vivo, compound. The protocols are based on established methodologies for similar well-studied EGFR TKIs such as erlotinib and gefitinib.

EGFR Signaling Pathway